Dithyreanitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dithyreanitrile is a natural product found in Dimorphocarpa wislizeni with data available.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Building Block for Complex Molecules : Dithyreanitrile serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic attacks makes it a valuable building block in the construction of heterocycles and other complex structures.

- Thioacetalation Reactions : Recent studies have highlighted the use of this compound in thioacetalation reactions, where it acts as a reagent to convert aldehydes into corresponding dithioacetals. This transformation is crucial for synthesizing compounds with enhanced stability and reactivity under specific conditions .

- Multi-Component Reactions : this compound has been utilized in multi-component reactions, which allow for the simultaneous formation of multiple bonds in a single step. This efficiency is particularly beneficial in drug discovery and development, where rapid synthesis of diverse compounds is essential .

Applications in Materials Science

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to their non-modified counterparts.

- Nanomaterials : The compound has shown promise in the synthesis of nanomaterials, particularly those used in electronics and photonics. Its unique electronic properties can be exploited to create materials with tailored conductivity and optical characteristics.

Case Study 1: Thioacetalation Methodology

A study published in 2023 explored a thioacetalation method using this compound as a key reagent. The research demonstrated that varying reaction conditions such as temperature and solvent concentration significantly affected yield outcomes. The optimal conditions were identified at 80°C with specific solvent volumes, leading to yields exceeding 70% for target dithioacetals .

Case Study 2: Polymer Enhancement

In another study focused on polymer applications, researchers incorporated this compound into polycarbonate matrices. The resulting composites exhibited enhanced tensile strength and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries. Mechanical tests confirmed that these modified polymers outperformed traditional formulations under stress testing .

Data Tables

| Application Area | Specific Use | Yield/Performance Metrics |

|---|---|---|

| Organic Synthesis | Dithioacetal formation | Up to 71% yield |

| Polymer Chemistry | Enhanced tensile strength | 30% increase over standard polycarbonate |

| Nanomaterials | Conductivity enhancement | Tailored conductivity profiles |

Propriétés

Numéro CAS |

128717-80-6 |

|---|---|

Formule moléculaire |

C13H14N2OS2 |

Poids moléculaire |

278.4 g/mol |

Nom IUPAC |

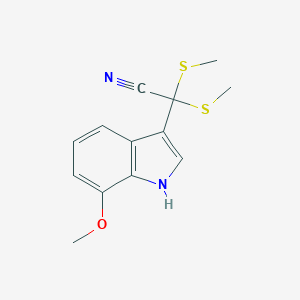

2-(7-methoxy-1H-indol-3-yl)-2,2-bis(methylsulfanyl)acetonitrile |

InChI |

InChI=1S/C13H14N2OS2/c1-16-11-6-4-5-9-10(7-15-12(9)11)13(8-14,17-2)18-3/h4-7,15H,1-3H3 |

Clé InChI |

AUNKBAZALTWNQR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1NC=C2C(C#N)(SC)SC |

SMILES canonique |

COC1=CC=CC2=C1NC=C2C(C#N)(SC)SC |

Key on ui other cas no. |

128717-80-6 |

Synonymes |

dithyreanitrile |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.